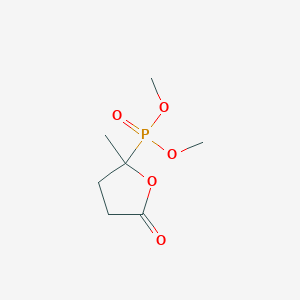![molecular formula C6H4N4OS B12900668 N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide CAS No. 92914-69-7](/img/structure/B12900668.png)
N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide: is a heterocyclic compound that features an isothiazole ring fused to a pyrazine ring, with a formamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide typically involves the formation of the isothiazole and pyrazine rings followed by the introduction of the formamide group. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thioamide with a halogenated pyrazine derivative can lead to the formation of the isothiazolo[4,5-b]pyrazine core. Subsequent formylation introduces the formamide group .
Industrial Production Methods
Industrial production of N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a kinase inhibitor, particularly targeting cyclin G-associated kinase (GAK), which is involved in various cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the kinase, preventing its activity and thereby disrupting the signaling pathways that rely on this kinase. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Isothiazolo[4,5-b]pyridines: These compounds share a similar isothiazole ring but are fused to a pyridine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and are also explored for their kinase inhibitory properties.
Uniqueness
N-(Isothiazolo[4,5-b]pyrazin-3-yl)formamide is unique due to its specific ring fusion and the presence of the formamide group, which can influence its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for targeted therapeutic applications .
Properties
CAS No. |
92914-69-7 |
|---|---|
Molecular Formula |
C6H4N4OS |
Molecular Weight |
180.19 g/mol |
IUPAC Name |
N-([1,2]thiazolo[4,5-b]pyrazin-3-yl)formamide |
InChI |
InChI=1S/C6H4N4OS/c11-3-9-5-4-6(12-10-5)8-2-1-7-4/h1-3H,(H,9,10,11) |
InChI Key |
FESRZNMUZVJKDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NS2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)
![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)

![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)

![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)

